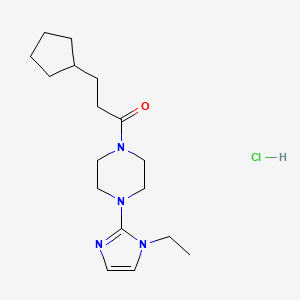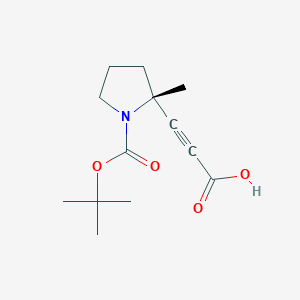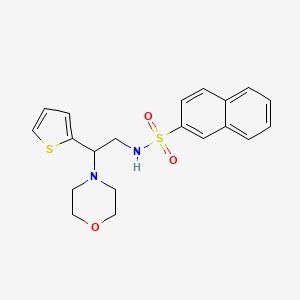![molecular formula C9H12N4OS B2802196 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034552-67-3](/img/structure/B2802196.png)
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule. It contains a bicyclic heptane structure with a sulfur atom (thia) and a nitrogen atom (aza). Attached to this bicyclic structure is a 1,2,3-triazole ring, which is a type of heterocycle containing three nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bridged Aza-bicyclic Structures
The compound can be used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Drug Discovery
Compounds containing a triazole, such as this one, are significant heterocycles that exhibit broad biological activities . They have been used in the development of a great quantity of drugs .
Antimicrobial Applications
Triazole compounds have shown antimicrobial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Applications
Triazole compounds have been used in the development of antifungal drugs . For example, fluconazole and voriconazole are commonly used antifungals in clinical application .
Anticancer Applications
Triazole compounds have shown anticancer properties . For example, Letrozole, anastrozole, and vorozole are effective anticancer drugs .
Antiviral Applications
Triazole compounds have shown antiviral properties . For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Material Chemistry
Triazole compounds have important application value in various fields, such as agrochemistry and material chemistry .
Bioconjugation and Chemical Biology
Triazole compounds have found broad applications in bioconjugation and chemical biology .
Wirkmechanismus
Target of Action
The primary targets of the compound “2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone” are currently unknown. The compound is a complex structure that includes a 2-thia-5-azabicyclo[2.2.1]heptane core and a 1-methyl-1H-1,2,3-triazole moiety
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad biological activities of triazole compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
(1-methyltriazol-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-12-4-8(10-11-12)9(14)13-3-7-2-6(13)5-15-7/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPFLYSYLDUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)


![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)
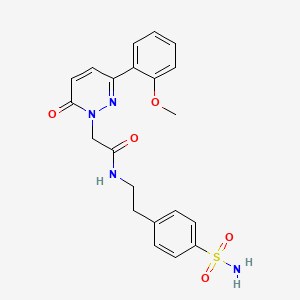
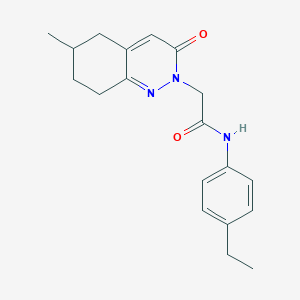
![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)
